molecular formula C26H34O11 B14851457 Lariciresinol 4'-O-glucoside

Lariciresinol 4'-O-glucoside

Katalognummer: B14851457
Molekulargewicht: 522.5 g/mol
InChI-Schlüssel: KNFOHFRALRKTOJ-SAOYRWCPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lariciresinol 4’-O-glucoside is a naturally occurring lignan glycoside found in various plants. It is a derivative of lariciresinol, a type of lignan, which is a class of phytoestrogens. These compounds are known for their antioxidant and potential health benefits. Lariciresinol 4’-O-glucoside has been identified in plants like Isatis indigotica and Oryza sativa, and it plays a role in the plant’s defense mechanisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lariciresinol 4’-O-glucoside can be synthesized through the glycosylation of lariciresinol. The process involves the reaction of lariciresinol with glucose under specific conditions to form the glycoside bond. This reaction typically requires a catalyst and controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of lariciresinol 4’-O-glucoside often involves extraction from natural sources. The compound is extracted from plants like Isatis indigotica using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate the desired glycoside .

Analyse Chemischer Reaktionen

Types of Reactions: Lariciresinol 4’-O-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carbonyl derivatives, while reduction can regenerate the original hydroxyl groups .

Wissenschaftliche Forschungsanwendungen

Lariciresinol 4’-O-glucoside has a wide range of scientific research applications:

Wirkmechanismus

Lariciresinol 4’-O-glucoside exerts its effects through various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Lariciresinol 4’-O-glucoside is unique compared to other lignan glycosides due to its specific glycosylation pattern. Similar compounds include:

These compounds share similar biological activities but differ in their specific molecular structures and glycosylation patterns, which can influence their bioavailability and efficacy .

Eigenschaften

Molekularformel

C26H34O11

Molekulargewicht

522.5 g/mol

IUPAC-Name

(2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H34O11/c1-33-19-8-13(3-5-17(19)29)7-15-12-35-25(16(15)10-27)14-4-6-18(20(9-14)34-2)36-26-24(32)23(31)22(30)21(11-28)37-26/h3-6,8-9,15-16,21-32H,7,10-12H2,1-2H3/t15-,16-,21+,22+,23-,24+,25+,26+/m0/s1

InChI-Schlüssel

KNFOHFRALRKTOJ-SAOYRWCPSA-N

Isomerische SMILES

COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O

Kanonische SMILES

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.